molecular formula C9H16F3N3O B1477396 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide CAS No. 2098088-06-1

3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide

Cat. No. B1477396
CAS RN: 2098088-06-1
M. Wt: 239.24 g/mol
InChI Key: CCGQCFPCSKFFKX-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide (EMTPC) is an organofluorine compound that is used in a variety of scientific research applications. It is a derivative of pyrrolidine and is used in both organic and inorganic chemistry. EMTPC is a versatile compound due to its ability to react with a variety of chemical compounds, making it a useful reagent for various scientific research applications.

Scientific Research Applications

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core structure related to the topic of interest, has been extensively utilized in drug discovery due to its saturated scaffold, which allows for efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage due to pseudorotation. This scaffold, including derivatives like 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide, has been reported to play a crucial role in the development of bioactive molecules with target selectivity. The versatility of the pyrrolidine ring is attributed to its steric factors and the stereochemistry of substituents, which significantly influence biological activity. Researchers have highlighted the importance of synthetic strategies for ring construction and functionalization, emphasizing the design of new compounds with diverse biological profiles (Li Petri et al., 2021).

Biologically Significant Pyrimidine Appended Optical Sensors

In the realm of optical sensors and their biological applications, compounds containing heteroatoms, including pyrrolidine derivatives, have been extensively used. These compounds are recognized for their exquisite sensing materials and a variety of biological and medicinal applications. The functional diversity of pyrrolidine and its derivatives, including 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide, showcases their potential in forming coordination and hydrogen bonds, which are pivotal in sensing probes. This comprehensive review of literature from 2005 to 2020 highlights the significant role of pyrrolidine derivatives in developing optical sensors and their broad spectrum of applications (Jindal & Kaur, 2021).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental biodegradability of compounds, including those related to 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide, has been a subject of interest, particularly concerning polyfluoroalkyl chemicals. These substances, due to their potential perfluoroalkyl acid precursors, pose environmental risks. Research into microbial degradation offers insights into the fate of these chemicals, including their breakdown into perfluoroalkyl carboxylic and sulfonic acids. This review underscores the importance of understanding the environmental fate, degradation pathways, and the potential for microbial intervention in mitigating the impact of these chemicals on the environment (Liu & Avendaño, 2013).

Quinoline and Its Derivatives as Corrosion Inhibitors

The structural features of quinoline, closely related to pyrrolidine derivatives like 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide, have been explored for their potential as corrosion inhibitors. The electron-rich nature of these compounds, along with the presence of polar substituents, facilitates the formation of stable chelating complexes with metallic surfaces. This review consolidates recent findings on the effectiveness of quinoline derivatives in preventing metallic corrosion, highlighting their importance in developing new anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N3O/c1-2-16-6-8(9(10,11)12)3-4-15(5-8)7(13)14/h2-6H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGQCFPCSKFFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(C1)C(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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